molecular formula C14H15FN4OS B4575444 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea

Cat. No.: B4575444
M. Wt: 306.36 g/mol
InChI Key: ZRZOQIPCYZGGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea, commonly referred to as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate immune responses and inflammation.

Scientific Research Applications

Urea Derivatives in Plant Biology

Urea derivatives, including N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea, have shown significant cytokinin-like activity, influencing cell division and differentiation in plants. Forchlorofenuron and thidiazuron are among the well-known urea cytokinins extensively utilized in in vitro plant morphogenesis studies. These compounds often exhibit activities surpassing those of adenine compounds. Recent advancements in structure-activity relationship studies have identified new urea cytokinins and derivatives that specifically enhance adventitious root formation, underscoring the critical role these synthetic compounds play in plant biology research (Ricci & Bertoletti, 2009).

Synthesis and Biological Activities

The synthesis of derivatives related to this compound has been a subject of considerable interest. For instance, N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea demonstrated notable fungicidal activity against pathogens such as Rhizoctonia solani and Botrytis cinerea. The structural characteristics of these compounds, including crystal configurations and the planarity of the urea group, contribute to their biological efficacy, highlighting the importance of structural analysis in the development of effective fungicides (Li-Qiao Shi, 2011).

Micropropagation in Aroid Plants

Thidiazuron, a synthetic phenyl urea derivative similar to this compound, has been used effectively in the micropropagation of aroid plants. This compound's strong cytokinin-like activity has facilitated efficient micropropagation via in vitro shoot culture, shoot organogenesis, somatic embryogenesis, and protocorm-like body formation. Despite the unclear mechanisms underlying TDZ-mediated plant regeneration, the application of such urea derivatives in aroid micropropagation presents valuable models for understanding plant morphogenesis (Chen & Wei, 2018).

Properties

IUPAC Name

1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-10-7-3-4-8-11(10)16-13(20)17-14-19-18-12(21-14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZOQIPCYZGGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea
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N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea

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